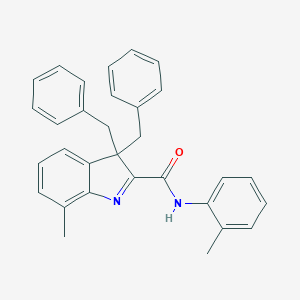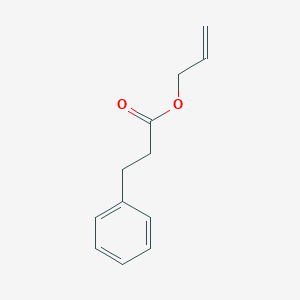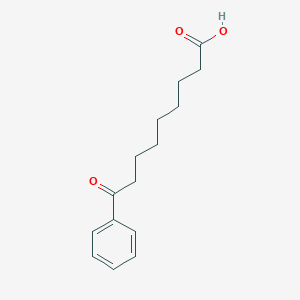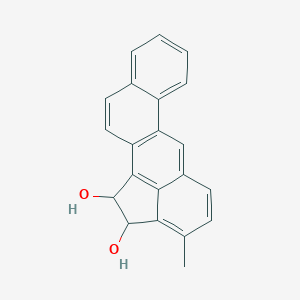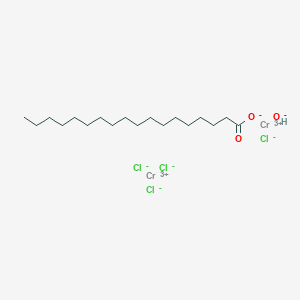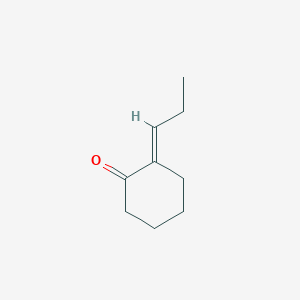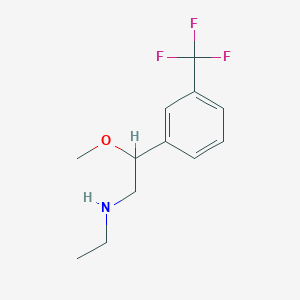
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the family of phenylethylamines. It is a metabolite of Venlafaxine, which is a commonly used antidepressant drug. O-desmethylvenlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which are two important neurotransmitters involved in mood regulation. By inhibiting their reuptake, Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in symptoms of depression.
Effets Biochimiques Et Physiologiques
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can affect the function of various organs, including the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It also has well-established effects on various neurotransmitter systems, making it a useful tool for studying the function of these systems. However, there are also limitations to its use in lab experiments. Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can have significant effects on the cardiovascular system, which can complicate experiments that involve measuring cardiovascular parameters. It can also have effects on other organ systems, which can complicate experiments that involve measuring the function of these systems.
Orientations Futures
There are several future directions for research on Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is its potential use as a tool for studying the function of various neurotransmitter systems and ion channels. Additionally, there is interest in developing new methods for synthesizing Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine that are more efficient and cost-effective.
Méthodes De Synthèse
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis involves the use of various reagents and catalysts to convert precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. Enzymatic conversion, on the other hand, involves the use of specific enzymes to catalyze the conversion of precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine.
Applications De Recherche Scientifique
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on various neurotransmitter systems, including the serotonin and norepinephrine systems. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can modulate the activity of certain ion channels, such as the voltage-gated sodium channels.
Propriétés
Numéro CAS |
15235-27-5 |
|---|---|
Nom du produit |
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)- |
Formule moléculaire |
C12H16F3NO |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
N-ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO/c1-3-16-8-11(17-2)9-5-4-6-10(7-9)12(13,14)15/h4-7,11,16H,3,8H2,1-2H3 |
Clé InChI |
JGJJZSVNDGGHNA-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
SMILES canonique |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
Synonymes |
N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)- ethylamine SK and F 40652A SK and F-40652A SKF 40652A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



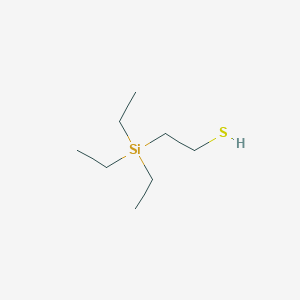
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
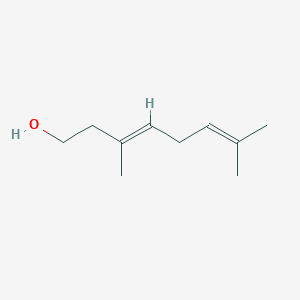
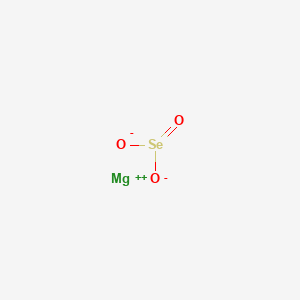
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
